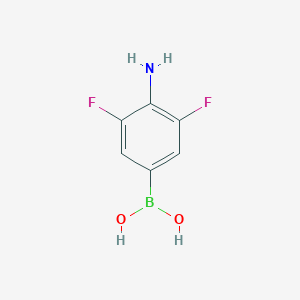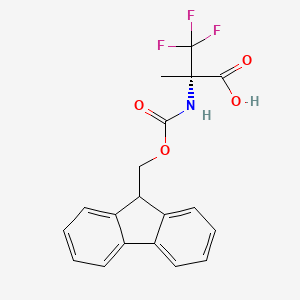
Fmoc-L-a-trifluoromethyl-Ala
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-L-a-trifluoromethyl-Ala: is a derivative of alanine, an amino acid, where the alpha hydrogen is replaced by a trifluoromethyl group. The compound is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-a-trifluoromethyl-Ala typically involves the following steps:
Protection of the Amino Group: The amino group of L-a-trifluoromethyl-Ala is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the protected amino acid using automated peptide synthesizers.
Purification: Purification of the product using techniques like crystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Fmoc-L-a-trifluoromethyl-Ala can undergo oxidation reactions, typically involving the trifluoromethyl group.
Reduction: Reduction reactions can target the Fmoc group, leading to its removal.
Substitution: The compound can participate in substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents like sodium azide (NaN3) or halogenating agents under controlled conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of deprotected amino acids.
Substitution: Formation of azides or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).
- Acts as a building block for the design of novel enzymes and catalysts .
Biology:
- Utilized in the study of protein-protein interactions and enzyme mechanisms.
- Serves as a probe in biochemical assays to study enzyme activity .
Medicine:
- Investigated for its potential in drug delivery systems and as a component in therapeutic peptides.
- Explored for its role in the development of peptide-based vaccines .
Industry:
- Employed in the production of high-purity peptides for research and pharmaceutical applications.
- Used in the development of novel materials and nanostructures .
Mécanisme D'action
Mechanism:
- The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions.
- The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable building block in synthetic chemistry .
Molecular Targets and Pathways:
- Targets include enzymes involved in peptide bond formation and cleavage.
- Pathways involve the activation and deprotection of amino acids during peptide synthesis .
Comparaison Avec Des Composés Similaires
Fmoc-L-alanine: Similar structure but lacks the trifluoromethyl group.
Fmoc-L-phenylalanine: Contains a phenyl group instead of a trifluoromethyl group.
Fmoc-L-valine: Contains an isopropyl group instead of a trifluoromethyl group.
Uniqueness:
- The presence of the trifluoromethyl group in Fmoc-L-a-trifluoromethyl-Ala imparts unique chemical properties, such as increased lipophilicity and stability.
- This makes it particularly useful in the synthesis of peptides with enhanced biological activity and stability .
Propriétés
Formule moléculaire |
C19H16F3NO4 |
|---|---|
Poids moléculaire |
379.3 g/mol |
Nom IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3,3-trifluoro-2-methylpropanoic acid |
InChI |
InChI=1S/C19H16F3NO4/c1-18(16(24)25,19(20,21)22)23-17(26)27-10-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15H,10H2,1H3,(H,23,26)(H,24,25)/t18-/m0/s1 |
Clé InChI |
WDBDMOCINHCAEN-SFHVURJKSA-N |
SMILES isomérique |
C[C@](C(=O)O)(C(F)(F)F)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canonique |
CC(C(=O)O)(C(F)(F)F)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl[(2,3,5-trifluorophenyl)methyl]amine hydrochloride](/img/structure/B13466835.png)
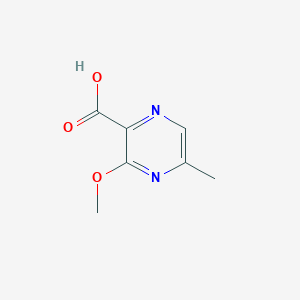
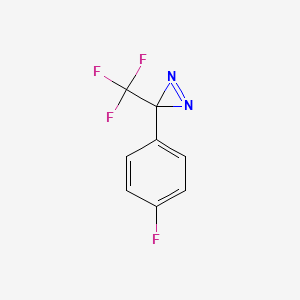
![2-(2,6-Dioxopiperidin-3-yl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione](/img/structure/B13466849.png)

![Tert-butyl 1-{[(benzyloxy)carbonyl]amino}-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate](/img/structure/B13466871.png)
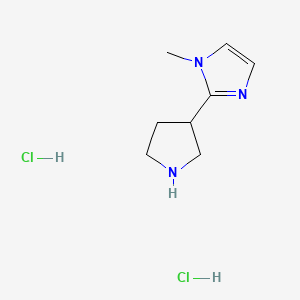
![3-[6-(Azidomethyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13466876.png)
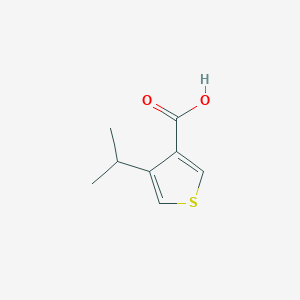
![3,3,11,11-Tetramethyl-2,4,10,12-tetraoxadispiro[5.1.5^{8}.1^{6}]tetradecan-7-amine](/img/structure/B13466885.png)

![Tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13466905.png)
![4-{[(1S)-1-carbamoyl-2-methylpropyl]carbamoyl}butanoic acid](/img/structure/B13466908.png)
